N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Overview
Description
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a methoxybenzamide group, and an ethoxyphenyl carbamoyl moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to a range of biological effects .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . For instance, it can interact with enzymes such as kinases and proteases, leading to the modulation of signaling pathways and protein degradation. The nature of these interactions often involves binding to the active sites of enzymes, resulting in either inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the proliferation and differentiation of cells, particularly in cancer cell lines, where it can induce apoptosis and inhibit cell growth. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level . This compound can bind to receptors and enzymes, leading to changes in their conformation and activity. For example, it may inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways may involve oxidation, reduction, and conjugation reactions, which can influence the compound’s bioavailability and activity within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Ethoxyphenyl Carbamoyl Group: This step involves the reaction of the thiazole derivative with 2-ethoxyphenyl isocyanate under controlled conditions to form the carbamoyl linkage.
Introduction of the Methoxybenzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and cellular pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
- N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
Uniqueness
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is unique due to the specific combination of functional groups, which can result in distinct biological activities and chemical properties compared to its analogs. The presence of the ethoxy group can influence its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-18-7-5-4-6-17(18)23-19(25)12-15-13-29-21(22-15)24-20(26)14-8-10-16(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTOZPYEVHVMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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